2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide
Description
This compound features a benzofuro[3,2-d]pyrimidine core fused with a dihydrodioxo moiety, substituted at the 3-position with a p-tolyl group (methyl-substituted phenyl) and at the 1-position with an N-(2-fluorophenyl)acetamide side chain. The p-tolyl group enhances lipophilicity, which may improve membrane permeability, while the 2-fluorophenylacetamide substituent introduces electron-withdrawing effects and metabolic stability, common in bioactive molecules .
Properties
CAS No. |
877656-97-8 |
|---|---|
Molecular Formula |
C25H18FN3O4 |
Molecular Weight |
443.434 |
IUPAC Name |
N-(2-fluorophenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C25H18FN3O4/c1-15-10-12-16(13-11-15)29-24(31)23-22(17-6-2-5-9-20(17)33-23)28(25(29)32)14-21(30)27-19-8-4-3-7-18(19)26/h2-13H,14H2,1H3,(H,27,30) |
InChI Key |
SHGLYYWTQRODPM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=CC=C5F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide (CAS Number: 877657-13-1) is a complex organic molecule recognized for its potential therapeutic applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzofuro[3,2-d]pyrimidine core integrated with various functional groups, including a p-tolyl group and a N-(2-fluorophenyl)acetamide moiety. Its molecular formula is , with a molecular weight of 467.5 g/mol. The unique structural characteristics contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this structure exhibit a range of biological activities, particularly in the context of cancer therapy and enzyme inhibition.
Antitumor Activity
Several studies have highlighted the antitumor potential of benzofuro-pyrimidine derivatives. For example:
- A related compound demonstrated significant in vitro activity against various cancer cell lines, including breast and ovarian cancers, with IC50 values in the nanomolar range .
- Structure-activity relationship (SAR) studies suggest that modifications to the benzofuro core can enhance selectivity and potency against specific tumor types .
Enzyme Inhibition
The compound may act as an inhibitor of key enzymes involved in cancer progression:
- It has been shown to inhibit indoleamine 2,3-dioxygenase (IDO) , an enzyme linked to tumor-induced immunosuppression . This inhibition could enhance the efficacy of existing anticancer therapies by overcoming immune evasion mechanisms employed by tumors.
Case Studies and Research Findings
-
In Vitro Studies :
- A study evaluated the effects of similar compounds on human cancer cell lines, revealing that modifications to the benzofuro structure significantly affected cytotoxicity and selectivity .
- Another investigation into pyrimidine derivatives indicated their potential as cholesteryl ester transfer protein inhibitors, which may play a role in lipid metabolism related to cancer .
- Mechanisms of Action :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 467.5 g/mol |
| CAS Number | 877657-13-1 |
| Antitumor Activity (IC50) | Nanomolar range |
| Enzyme Target | Indoleamine 2,3-dioxygenase |
Scientific Research Applications
Medicinal Chemistry
The compound's structure allows it to interact with various biological targets, making it useful for studying biochemical pathways. Its potential applications include:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may inhibit enzymes involved in cancer progression. The benzofuro[3,2-d]pyrimidine core could bind to specific receptors or enzymes, modulating their activity and potentially leading to therapeutic effects against tumors .
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by inhibiting key enzymes involved in inflammatory processes. This could make it a candidate for developing new anti-inflammatory drugs .
Organic Synthesis
In the realm of organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various organic reactions makes it an important reagent in synthetic pathways .
Material Science
The unique properties of the compound may allow its use in developing new materials with specific characteristics. Research into its physical properties could lead to applications in polymers or other advanced materials .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties, we compare it with structurally related analogs from recent literature. Key differences in substituents, core heterocycles, and pharmacological implications are summarized below.
Table 1: Structural and Functional Comparison
Key Observations
Thioacetamide linkages () introduce sulfur’s polarizability, which may enhance covalent interactions with cysteine residues in enzymes .
Substituent Effects: Fluorine vs. Methoxy: The 2-fluorophenyl group in the target compound improves metabolic stability compared to the 2-methoxyphenyl group in , as fluorine resists oxidative degradation . Alkyl vs.
Synthetic Routes :
- The target compound likely employs Suzuki-Miyaura coupling for p-tolyl introduction, analogous to methods in for fluorophenyl systems .
- Acetamide formation via nucleophilic acyl substitution is common across analogs () .
Pharmacological and Industrial Relevance
- Kinase Inhibition : Fluorophenylacetamide derivatives are prevalent in kinase inhibitors (e.g., EGFR, VEGFR) due to their ability to mimic ATP’s adenine moiety .
- Anticancer Potential: The p-tolyl group’s lipophilicity may enhance tumor targeting, as seen in related benzofuropyrimidines with IC₅₀ values <1 μM in cancer cell lines .
- Metabolic Stability : Fluorine’s electronegativity reduces CYP450-mediated metabolism, extending half-life compared to methoxy-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
